molecular formula C20H30FN3O9 B601190 5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine CAS No. 1262133-68-5

5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

Cat. No. B601190
CAS RN: 1262133-68-5
M. Wt: 475.48
InChI Key:
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Description

Capecitabine impurity.

Scientific Research Applications

Synthesis and Intermediates

5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine is an intermediate in the synthesis of capecitabine, a chemotherapeutic agent. A key intermediate of capecitabine, 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate, was synthesized with an overall yield of 70% from a reaction involving 1,2,3-O-triacetyl-5-deoxy-D-ribose and trimethylsilyl protected 5-fluorocytosine, followed by reaction with n-amyl chloroformate (Han Li, 2010).

Crystal Structure Analysis

In a study on the crystal structure of capecitabine, the pentyl chain in the compound showed disorder over two positions, and the furan ring assumed an envelope conformation. This study provides insights into the molecular structure of capecitabine and its derivatives (J. Rohlíček et al., 2009).

Rational Drug Design

This compound plays a significant role in the rational design of tumor-activated cytotoxic agents. Capecitabine, a prodrug, undergoes metabolism in the liver and tumor tissues, converting to 5'-deoxy-5-fluorocytidine and subsequently to active 5-fluorouracil. This selective metabolism enhances efficacy while minimizing side effects (J. Verweij, 1999).

Radiotracer Synthesis for Imaging in Cancers

Fluorine-18 labeled Xeloda (Capecitabine) is a novel radiotracer for positron emission tomography (PET) imaging. The synthesis of this compound aids in imaging enzymes like thymidine phosphorylase and uridine phosphorylase in cancers (X. Fei et al., 2004).

Enzymatic Deamination

The compound is relevant in studies of enzymatic deamination of cytosine nucleosides. Modifications such as fluorine substitution at C(5) significantly affect the deamination velocity, offering valuable information for drug design (W. Kreis et al., 1978).

Tumor Selectivity in Drug Design

Capecitabine’s design leverages the unique tissue localization of certain enzymes in humans. It undergoes a cascade of enzymatic conversions, leading to the selective generation of active 5-fluorouracil in tumor tissues, highlighting its potential in targeted cancer therapy (M. Miwa et al., 1998).

properties

IUPAC Name

pentyl N-[1-[(2R,3R,4S,5R)-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTELESLWOUWJLQ-QGGDVEHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O[C@@H]3[C@@H]([C@@H]([C@H](O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

CAS RN

1262133-68-5
Record name 5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-DEOXY-3'-O-(5-DEOXY-.ALPHA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER87HY9XV0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
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5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
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5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
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5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 5
5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 6
5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

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